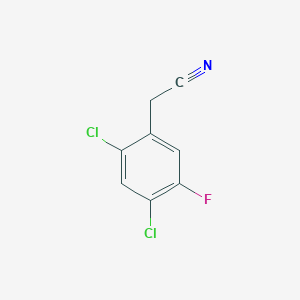

2,4-Dichloro-5-fluorophenylacetonitrile

Description

BenchChem offers high-quality 2,4-Dichloro-5-fluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-fluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJWOKRNKDGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276235 | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-28-4 | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile

Abstract

This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 2,4-dichloro-5-fluorophenylacetonitrile, a key intermediate in the development of advanced pharmaceutical compounds. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles behind the selected synthetic route, offering field-proven insights for researchers, chemists, and drug development professionals. The guide details a robust, two-step process commencing from the commercially available precursor, 2,4-dichloro-5-fluorotoluene. Each stage of the synthesis—benzylic bromination and subsequent nucleophilic cyanation—is presented with a detailed experimental protocol, mechanistic diagrams, and a discussion of the critical parameters that ensure reaction fidelity and high yield.

Strategic Overview: A Chemically Sound and Efficient Pathway

The synthesis of 2,4-dichloro-5-fluorophenylacetonitrile (Target Compound 3 ) is most effectively achieved through a two-step sequence starting from 2,4-dichloro-5-fluorotoluene (1 )[1][2]. This strategy is predicated on two fundamental and high-yielding transformations in organic chemistry: free-radical side-chain halogenation and nucleophilic substitution.

The chosen pathway involves:

-

Benzylic Bromination: The selective halogenation of the benzylic methyl group of compound 1 to form the key intermediate, 2,4-dichloro-5-fluorobenzyl bromide (2 ). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, steady concentration of bromine, which favors selective benzylic substitution over competing electrophilic aromatic addition.[3][4]

-

Nucleophilic Cyanation: The displacement of the bromide from intermediate 2 by a cyanide anion (CN⁻) via a bimolecular nucleophilic substitution (S_N2) mechanism. This classic reaction efficiently forms the desired carbon-carbon bond, yielding the final product 3 .[5][6][7]

This approach is superior to alternatives as it utilizes readily available starting materials and employs well-understood, scalable, and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Free-Radical Benzylic Bromination

Principle and Mechanistic Insight

The conversion of 2,4-dichloro-5-fluorotoluene (1 ) to its benzyl bromide derivative (2 ) proceeds via a free-radical chain reaction. This mechanism is divided into three distinct phases: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radicals abstract a hydrogen from HBr (present in trace amounts or formed in situ), generating the bromine radical (Br•) required for propagation.

-

Propagation: This is a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of compound 1 . This step is highly selective for the benzylic position because the resulting benzyl radical is resonance-stabilized by the aromatic ring, making it the most stable possible radical intermediate. This benzyl radical then reacts with a molecule of Br₂, which is supplied in a low and constant concentration by NBS, to form the product (2 ) and a new bromine radical, which continues the chain.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical for maximizing yield and minimizing side products, particularly unwanted aromatic bromination.[3][4]

Caption: Mechanism of free-radical benzylic bromination.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Carbon tetrachloride is a hazardous substance.

-

Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluorotoluene (1 ) (17.9 g, 0.1 mol).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 eq) and azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol, 2 mol%) to the flask.

-

Solvent Addition: Add 200 mL of anhydrous carbon tetrachloride (CCl₄) as the solvent.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats to the surface. The reaction is typically complete in 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of water and 100 mL of saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 2,4-dichloro-5-fluorobenzyl bromide (2 ), can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Step 2: Nucleophilic Cyanation

Principle and Mechanistic Insight

This step is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of compound 2 . The attack occurs from the backside relative to the leaving group (bromide), proceeding through a trigonal bipyramidal transition state. The carbon-cyanide bond forms concurrently as the carbon-bromide bond breaks, resulting in an inversion of stereochemistry if the carbon were chiral.[7]

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial for this reaction's success.[8] DMSO effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the S_N2 reaction. Solvents like ethanol or water would solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[8]

Caption: S_N2 mechanism for the cyanation of the benzyl bromide.

Detailed Experimental Protocol

CRITICAL SAFETY PRECAUTION: Sodium cyanide (NaCN) is extremely toxic and fatal if ingested, inhaled, or absorbed through the skin. This procedure must be performed in a certified, high-flow fume hood. A dedicated cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be immediately accessible, and personnel must be trained in its use. All glassware and waste must be quenched and decontaminated with an alkaline solution of sodium hypochlorite (bleach) before removal from the hood.[5]

-

Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide (NaCN) (5.4 g, 0.11 mol, 1.1 eq) in 150 mL of dimethyl sulfoxide (DMSO).

-

Substrate Addition: To the stirred cyanide solution, add the crude 2,4-dichloro-5-fluorobenzyl bromide (2 ) (approx. 0.1 mol) dissolved in 50 mL of DMSO dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.

-

Work-up (Quenching):

-

Cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture into 500 mL of ice-water with stirring.

-

Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash sequentially with 200 mL of water and 200 mL of brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure on a rotary evaporator to yield the crude product.

-

The final product, 2,4-dichloro-5-fluorophenylacetonitrile (3 ), can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure crystalline solid or oil.

-

Data Summary

The following table provides a summary of the key reaction parameters for this synthesis pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Step | Reactant | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |

| 1 | 2,4-Dichloro-5-fluorotoluene | N-Bromosuccinimide (NBS), AIBN | CCl₄ | Reflux (~77°C) | 2 - 4 | 85 - 95% (crude) |

| 2 | 2,4-Dichloro-5-fluorobenzyl bromide | Sodium Cyanide (NaCN) | DMSO | 60 - 80°C | 2 - 3 | 80 - 90% (purified) |

Conclusion

The synthetic route detailed in this guide, proceeding through benzylic bromination followed by nucleophilic cyanation, represents a highly reliable and efficient method for the preparation of 2,4-dichloro-5-fluorophenylacetonitrile. By understanding the underlying chemical mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate with high yield and purity. The emphasis on reagent selection rationale and rigorous safety protocols provides a comprehensive framework for successful and safe execution in a professional laboratory setting.

References

- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Eureka | Patsnap. [Link]

- Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Benzyl Cyanide. Organic Syntheses Procedure. [Link]

-

Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of the American Chemical Society. [Link]

- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]

-

Mechanism of benzyl cyanide synthesis ? Sciencemadness.org. [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]

-

2,4-Dichloro-5-fluoronitrobenzene. AHH Chemical Co., Ltd. [Link]

-

2,4-Dichloro-5-fluorotoluene. PubChem. [Link]

- 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

-

10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]

-

10.2 Free Radical Chlorination vs Bromination. YouTube. [Link]

-

2: Why is there a difference between free radical chlorination and bromination? YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,4-Dichloro-5-fluorotoluene | C7H5Cl2F | CID 2758114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

An In-Depth Technical Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorophenylacetonitrile, also known as (2,4-dichloro-5-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a cyanomethyl group on a phenyl ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of multiple halogen atoms can significantly influence the physicochemical properties, metabolic stability, and biological activity of parent compounds, making this intermediate a key component in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-5-fluorophenylacetonitrile, detailed synthetic protocols, insights into its chemical reactivity, and a discussion of its applications in drug discovery and development.

Physicochemical Properties

While experimentally determined data for 2,4-Dichloro-5-fluorophenylacetonitrile is not extensively published in readily available literature, its properties can be estimated based on its structure and data from closely related compounds. The following table summarizes key physicochemical properties, including computed values and data for the analogous benzonitrile.

| Property | Value | Source |

| Chemical Formula | C₈H₄Cl₂FN | - |

| Molecular Weight | 204.03 g/mol | - |

| CAS Number | 261763-28-4 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | 41.0-50.0 °C (for 2,4-Dichloro-5-fluorobenzonitrile) | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, acetonitrile, and dichloromethane (predicted). | [2] |

| Density | Not available | - |

| XLogP3 | 2.9 | [1] |

Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile

The synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile can be logically approached through the cyanomethylation of a suitable 2,4-dichloro-5-fluorobenzyl halide. This common synthetic strategy for phenylacetonitriles involves the nucleophilic substitution of a benzylic halide with a cyanide salt.

Conceptual Synthetic Pathway

A plausible and efficient synthesis commences with the commercially available 2,4-dichloro-5-fluorotoluene. This starting material can be halogenated at the benzylic position to form 2,4-dichloro-5-fluorobenzyl chloride or bromide, which then undergoes a nucleophilic substitution with a cyanide salt to yield the target molecule.

Detailed Experimental Protocol (Proposed)

The following protocol is a well-established method for the synthesis of substituted benzyl cyanides and is expected to be effective for the preparation of 2,4-Dichloro-5-fluorophenylacetonitrile.[3]

Step 1: Benzylic Halogenation of 2,4-Dichloro-5-fluorotoluene

-

Materials:

-

2,4-Dichloro-5-fluorotoluene

-

N-Bromosuccinimide (NBS) or Sulfuryl chloride (SO₂Cl₂)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-fluorotoluene in the chosen solvent.

-

Add N-Bromosuccinimide (or an equimolar amount of SO₂Cl₂) and a catalytic amount of the radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct (if using NBS).

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-fluorobenzyl halide, which can be used in the next step without further purification.

-

Step 2: Cyanation of 2,4-Dichloro-5-fluorobenzyl Halide

-

Materials:

-

Crude 2,4-dichloro-5-fluorobenzyl halide from Step 1

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aqueous ethanol or a polar aprotic solvent like DMSO or DMF

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 2,4-dichloro-5-fluorobenzyl halide in the chosen solvent system.

-

Add a slight molar excess of sodium cyanide or potassium cyanide.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter to remove any inorganic salts.

-

If using an aqueous solvent system, partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

If using a polar aprotic solvent, pour the reaction mixture into water and extract with an organic solvent.

-

Concentrate the organic phase under reduced pressure to yield the crude 2,4-Dichloro-5-fluorophenylacetonitrile.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

-

Chemical Reactivity and Stability

The chemical reactivity of 2,4-Dichloro-5-fluorophenylacetonitrile is primarily dictated by the nitrile group and the activated benzylic protons.

Reactions of the Nitrile Group

The cyano group can undergo a variety of transformations, making this compound a versatile intermediate.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,4-dichloro-5-fluorophenylacetic acid, another important building block.[4] Basic hydrolysis is often carried out using aqueous sodium or potassium hydroxide at elevated temperatures.[4]

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(2,4-dichloro-5-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions at the Benzylic Position

The methylene protons adjacent to the phenyl ring and the nitrile group are acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Alkylation: The deprotonated intermediate can be alkylated with a variety of electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the benzylic position.

Stability and Degradation

Halogenated aromatic compounds are generally stable under normal conditions. However, they can be susceptible to degradation under harsh conditions such as high temperatures or strong UV radiation. Thermal decomposition may lead to the release of toxic fumes, including hydrogen cyanide, hydrogen chloride, and hydrogen fluoride. The stability of the compound under acidic and basic conditions should be considered, especially during hydrolysis reactions, to avoid unwanted side reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The coupling patterns will be influenced by the surrounding halogen substituents.

-

Benzylic Protons: A singlet in the region of δ 3.5-4.5 ppm, corresponding to the two methylene protons of the cyanomethyl group. The exact chemical shift will be influenced by the electron-withdrawing nature of the substituted phenyl ring and the nitrile group.[5][6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide more detailed structural information.

-

Nitrile Carbon: A signal in the range of δ 115-125 ppm for the cyano carbon.[1]

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbons directly attached to the halogens showing characteristic shifts and C-F coupling.

-

Benzylic Carbon: A signal for the methylene carbon, likely in the range of δ 20-30 ppm.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A strong, sharp absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile group.[8][9][10]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[11]

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.[11]

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (204.03 g/mol ). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways include the loss of the cyanomethyl group (-CH₂CN) and cleavage of the benzyl-carbon bond.[2][12][13]

Applications in Drug Discovery

2,4-Dichloro-5-fluorophenylacetonitrile and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the di-chloro and fluoro substitution pattern is a common motif in many modern pharmaceuticals.

Synthesis of Fluoroquinolone Antibiotics

The corresponding 2,4-dichloro-5-fluorobenzoic acid, which can be synthesized from the hydrolysis of the benzonitrile, is a key intermediate in the preparation of antibacterial fluoroquinolones.[4]

Intermediates for Anticancer Agents

Halogenated phenylacetonitriles are frequently employed in the synthesis of kinase inhibitors and other anticancer agents.[14] The specific substitution pattern of 2,4-dichloro-5-fluorophenylacetonitrile makes it an attractive starting material for the development of targeted cancer therapies.

While specific examples of marketed drugs directly synthesized from 2,4-dichloro-5-fluorophenylacetonitrile are not prominently documented, its structural motifs are present in numerous investigational and approved drugs. The versatility of the nitrile and benzylic methylene groups allows for the facile introduction of various pharmacophores, making it a valuable tool for lead optimization and the construction of compound libraries for high-throughput screening.

Safety and Handling

2,4-Dichloro-5-fluorophenylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dichloro-5-fluorophenylacetonitrile is a strategically important chemical intermediate with significant potential in drug discovery and development. Its unique structural features and versatile reactivity allow for the synthesis of a wide range of complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from analogous compounds. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile building blocks like 2,4-Dichloro-5-fluorophenylacetonitrile in the synthetic chemist's toolbox is undeniable.

References

Click to expand

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research, 2012(7), 411-412.

- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. (1993).

- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Typical Proton and C-13 Chemical Shifts.

- 2,4-Dichloro-5-fluorophenylacetonitrile. PubChem.

- 2,4-Dichloro-5-fluorophenylacetic acid. Sigma-Aldrich.

- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile. Benchchem.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

- Mass Spectrometry - Fragmentation P

- WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA).

- 2,4-Dichloro-5-fluorophenylacetic acid. LookChem.

- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (2010). WO2010058421A2.

- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (2017). CN107118096B.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Fragmentation and Interpret

- Korman, M. T., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(5), 790-798.

- Phenylacetonitrile. PubChem.

- Overview of acetonitrile: Physicochemical properties, applic

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2008). CZ2008474A3.

- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.

- The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.

- 05 Notes On Nitriles IR Spectra. Scribd.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses.

- NMR Solvent d

- Application of Acetonitrile. Tedia High Purity solvent.

- Synthesis of (b) 5-Amino-2-chloro-4-fluorobenzyl cyanide. PrepChem.com.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- 2,4-DICHLORO-5-FLUOROBENZONITRILE synthesis. ChemicalBook.

- p-METHOXYPHENYLACETONITRILE. Organic Syntheses.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Benzyl Cyanide. Organic Syntheses.

- Patent Citation Analysis—A Closer Look at the Basic Input Data

- The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023).

- Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021).

- The Hydrolysis of Acetone-2,4-dinitrophenylhydrazone.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

A Technical Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: As a Senior Application Scientist, it is understood that the landscape of pharmaceutical intermediates is vast and ever-evolving. While some compounds are extensively studied, others, like 2,4-Dichloro-5-fluorophenylacetonitrile, represent emerging building blocks with significant potential. This guide provides a comprehensive technical overview of 2,4-Dichloro-5-fluorophenylacetonitrile (CAS No. 261763-28-4), synthesizing available data and applying established chemical principles to offer field-proven insights into its synthesis, properties, and likely applications. The information presented herein is intended to empower researchers in their quest for novel therapeutic agents.

Introduction and Chemical Identity

2,4-Dichloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. The presence of multiple halogen substituents and a nitrile group provides a scaffold with several reactive sites, allowing for diverse chemical modifications. Its structural complexity makes it a valuable precursor for the synthesis of complex molecular architectures, including those found in contemporary drug candidates.

The Chemical Abstracts Service (CAS) has assigned the number 261763-28-4 to this compound.[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The following table summarizes the key properties of 2,4-Dichloro-5-fluorophenylacetonitrile.

| Property | Value | Source |

| CAS Number | 261763-28-4 | [1][2] |

| Molecular Formula | C₈H₄Cl₂FN | Inferred |

| Molecular Weight | 204.03 g/mol | Inferred |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile

While specific literature detailing the synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile is not abundant, a plausible and efficient synthetic route can be devised based on established organic chemistry reactions, such as the cyanation of a corresponding benzyl halide. A likely precursor would be 2,4-dichloro-5-fluorobenzyl chloride.

Proposed Synthetic Pathway

The synthesis would likely proceed via a nucleophilic substitution reaction where the benzyl chloride is treated with a cyanide salt.

Sources

- 1. 773869-46-8,5-Chloro-2,3-difluoro-4-methylbenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 237076-67-4,2,4-Bis(trifluoromethyl)-DL-phenylalanine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluorophenylacetonitrile

This guide provides a detailed exploration of 2,4-Dichloro-5-fluorophenylacetonitrile, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular architecture, physicochemical properties, synthesis, and critical role in the development of therapeutic agents.

Introduction: A Molecule of Strategic Importance

2,4-Dichloro-5-fluorophenylacetonitrile is a substituted aromatic nitrile. Its strategic importance lies in the precise arrangement of its functional groups: two chlorine atoms, a fluorine atom, and a cyanomethyl group attached to a benzene ring. This specific substitution pattern makes it a highly valuable and reactive building block in medicinal chemistry. The presence of halogens and a nitrile group provides multiple reaction sites for constructing more complex molecular frameworks, a critical feature for the synthesis of novel drug candidates.[1][2] Organofluorine compounds, in particular, have a prominent role in pharmaceuticals, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and bioavailability.[3]

The careful orchestration of these functional groups allows chemists to introduce specific moieties that are essential for biological activity, making this compound a cornerstone in the synthesis of a variety of therapeutic agents, including those for oncology.[2]

Elucidation of the Molecular Structure

The structural integrity of a synthetic intermediate is paramount. Here, we confirm the identity and purity of 2,4-Dichloro-5-fluorophenylacetonitrile through a combination of physicochemical data and spectroscopic analysis.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, providing a foundational dataset for laboratory use.

| Property | Value | Source |

| CAS Number | 261763-28-4 | [4] |

| Molecular Formula | C₈H₄Cl₂FN | |

| Molecular Weight | 204.03 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) |

Spectroscopic Validation

Spectroscopic methods provide an unambiguous fingerprint of a molecule's structure. The following data is characteristic of 2,4-Dichloro-5-fluorophenylacetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR : In a typical spectrum (in CDCl₃), one would expect to see two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The methylene (-CH₂-) protons of the acetonitrile group would appear as a singlet further upfield.

-

¹³C NMR : The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The nitrile carbon (-C≡N) is typically found in the δ 115-125 ppm region, while the aromatic carbons would appear between δ 110-140 ppm, with their exact shifts influenced by the attached halogen substituents.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.[5][6]

-

A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

-

Bands in the 1400-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring.

-

Strong absorptions in the 1000-1250 cm⁻¹ range are indicative of C-F stretching, and bands in the 600-800 cm⁻¹ region are typical for C-Cl stretching.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[5]

-

The molecular ion peak (M⁺) would appear at m/z corresponding to the molecular weight (204.03). The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for M⁺ and M+2 peaks) would be a definitive feature in the mass spectrum.

-

Synthesis Protocol: A Validated Approach

The reliable synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile is crucial for its application in drug development. The following protocol describes a common and effective method starting from the corresponding benzyl bromide. This method is chosen for its efficiency and the relative availability of starting materials.

Experimental Protocol: Cyanation of 2,4-Dichloro-5-fluorobenzyl Bromide

Objective: To synthesize 2,4-Dichloro-5-fluorophenylacetonitrile via nucleophilic substitution of 2,4-Dichloro-5-fluorobenzyl bromide with a cyanide salt.

Materials:

-

2,4-Dichloro-5-fluorobenzyl bromide

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

-

Water (deionized)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichloro-5-fluorobenzyl bromide (1.0 eq) in DMF.

-

Addition of Cyanide: Add Sodium Cyanide (1.2 eq) to the solution. Causality Note: A slight excess of the cyanide source ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2,4-Dichloro-5-fluorophenylacetonitrile.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile.

Application in Drug Development: A Case Study

The utility of 2,4-Dichloro-5-fluorophenylacetonitrile is best demonstrated through its application as a key intermediate in the synthesis of targeted therapies. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1]

For instance, this compound can serve as a precursor to more complex heterocyclic systems, which are common scaffolds in many approved drugs.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles.

Role as a Pharmaceutical Building Block

The diagram below illustrates a generalized pathway where 2,4-Dichloro-5-fluorophenylacetonitrile is transformed into a core structure for a hypothetical kinase inhibitor, a common class of anti-cancer drugs.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-DICHLORO-5-FLUOROPHENYLACETONITRILE | 261763-28-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Synthetic Cornerstone: A Technical Guide to 2-(2,4-Dichloro-5-fluorophenyl)acetonitrile for Advanced Pharmaceutical Development

For Immediate Release to the Scientific Community

This document serves as an in-depth technical guide on 2-(2,4-dichloro-5-fluorophenyl)acetonitrile , a halogenated phenylacetonitrile derivative poised as a valuable intermediate for researchers, scientists, and professionals in drug development. While this specific compound is not extensively cataloged in publicly available databases, this guide provides a comprehensive overview of its identity, predicted physicochemical properties, plausible synthetic routes based on established chemical principles, and its potential applications in medicinal chemistry, drawing authoritative parallels from closely related analogues.

Chemical Identity and Nomenclature

The precise chemical identification of a synthetic building block is paramount for reproducibility and regulatory compliance. The structure of "2,4-Dichloro-5-fluorophenylacetonitrile" dictates a specific arrangement of substituents on a phenylacetonitrile core.

IUPAC Name: Based on systematic nomenclature rules, the correct IUPAC name for this compound is 2-(2,4-dichloro-5-fluorophenyl)acetonitrile . This name clarifies that the acetonitrile group (-CH₂CN) is attached to the C1 position of the phenyl ring, with the substituents located at positions 2, 4, and 5 of that ring.

Chemical Structure:

Caption: 2D structure of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile.

Key Identifiers (Predicted):

Due to the limited public data for this specific molecule, a dedicated CAS number has not been identified. However, its structure can be definitively represented by the following identifiers:

-

SMILES: C1=C(C(=CC(=C1F)Cl)Cl)CC#N

-

InChIKey: A unique InChIKey would be generated upon its formal registration in chemical databases.

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of a compound is crucial for designing synthetic procedures, purification strategies, and for predicting its behavior in biological systems. The following properties for 2-(2,4-dichloro-5-fluorophenyl)acetonitrile have been predicted using established computational models.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 204.03 g/mol | Influences absorption, distribution, and metabolism. |

| LogP | 2.9 - 3.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Correlates with transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 1 (Nitrile) | Can participate in interactions with biological macromolecules. |

| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. |

Note: These values are computationally derived and should be confirmed by empirical analysis.

Proposed Synthesis Pathways

The synthesis of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile can be logically approached via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The key to this synthesis is the preparation of the intermediate, 2,4-dichloro-5-fluorobenzyl chloride . Two plausible routes to this intermediate are outlined below.

Route A: Chloromethylation of 1,3-Dichloro-4-fluorobenzene

Direct chloromethylation of the starting aromatic ring is a common and efficient method for introducing the chloromethyl group.

Caption: Proposed synthesis via chloromethylation followed by cyanation.

Route B: Reduction and Chlorination from 2,4-Dichloro-5-fluorobenzoic Acid

An alternative pathway involves the reduction of a commercially available benzoic acid derivative to the corresponding benzyl alcohol, followed by chlorination.

Caption: Alternative synthesis via reduction, chlorination, and cyanation.

Detailed Experimental Protocols (Proposed)

The following protocols are based on established procedures for analogous transformations and should be optimized for the specific substrate.

Protocol for 2,4-Dichloro-5-fluorobenzyl Chloride (via Chloromethylation)

This procedure is adapted from standard chloromethylation reactions of substituted benzenes.[1]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a gas trap (to neutralize HCl), add 1,3-dichloro-4-fluorobenzene (1 equivalent) and a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add paraformaldehyde (1.5 equivalents) and a Lewis acid catalyst like zinc chloride (0.5 equivalents).

-

Reaction Execution: Heat the mixture to 60-70 °C and bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it onto ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2,4-dichloro-5-fluorobenzyl chloride.

Protocol for 2-(2,4-Dichloro-5-fluorophenyl)acetonitrile (Cyanation)

This protocol is a standard procedure for the synthesis of benzyl cyanides from benzyl halides.[2][3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a polar aprotic solvent like DMSO or DMF.

-

Reagent Addition: Slowly add a solution of 2,4-dichloro-5-fluorobenzyl chloride (1 equivalent) in the same solvent to the cyanide solution.

-

Reaction Execution: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts and wash them thoroughly with water and then brine to remove the residual solvent and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to afford pure 2-(2,4-dichloro-5-fluorophenyl)acetonitrile.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetonitrile and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring of the title compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Key Roles of Halogenation:

-

Metabolic Stability: Halogen atoms, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5]

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

Examples of Phenylacetonitrile Scaffolds in Pharmaceuticals:

-

Antihistamines: 4-Chlorophenylacetonitrile is a key intermediate in the synthesis of chlorphenamine, a widely used antihistamine.[5]

-

Antidepressants: The phenylacetonitrile core is found in the structure of sibutramine, an appetite suppressant.[5]

-

Antimalarials: Pyrimethamine, an antimalarial drug, is synthesized using a chlorinated phenylacetonitrile derivative.[5]

-

Anti-Inflammatory and Anti-Viral Agents: 4-Fluorophenylacetonitrile is used in the synthesis of various compounds with anti-inflammatory and anti-influenza activity.[6][7]

The title compound, 2-(2,4-dichloro-5-fluorophenyl)acetonitrile, with its specific substitution pattern, offers a unique building block for the synthesis of novel compounds in these and other therapeutic areas. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles for molecular elaboration.

Caption: Synthetic utility of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile.

Conclusion

2-(2,4-Dichloro-5-fluorophenyl)acetonitrile represents a promising, albeit currently under-documented, chemical intermediate. Its polysubstituted halogenated structure makes it an attractive building block for medicinal chemists seeking to fine-tune the properties of drug candidates. The synthetic pathways proposed herein are based on robust and well-established organic transformations, suggesting that this compound can be readily accessed for research and development purposes. As the quest for novel therapeutics continues, the strategic use of such tailored intermediates will be indispensable in accelerating the drug discovery pipeline.

References

-

Organic Syntheses. Benzyl Cyanide. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ProteinIQ. Molecular descriptors calculator. [Link]

-

Organic Syntheses. Benzoyl cyanide. [Link]

-

European Patent Office. AN EFFICIENT AND ENVIRONMENT FRIENDLY PROCESS FOR CHLOROMETHYLATION OF SUBSTITUTED BENZENES. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

- Google Patents. Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

- Google Patents.

-

Amerigo Scientific. 4-Fluorophenylacetonitrile (99%). [Link]

-

W. D. Pfeiffer. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

-

Chemicalize. Calculations - Instant Cheminformatics Solutions. [Link]

- Google Patents. Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Durham E-Theses. New studies in aromatic chloromethylation. [Link]

-

YouTube. Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]

-

IRIS. Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. [Link]

-

Wikipedia. 4-Chlorophenylacetonitrile. [Link]

-

PubChem. The PubChem Compound Help. [Link]

-

National Library of Medicine. Exercise 1: Text Searching in PubChem. [Link]

-

Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]

-

PubChem. [Link]

-

Chemistry LibreTexts. 6: How to Search PubChem for Chemical Information (Part 2). [Link]

-

PharmaCompass.com. 4-CHLOROBENZYL CYANIDE (4-CHLOROPHENYLACETONITRILE) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. CID 15932740 | C6H6Cl. [Link]

-

RSC Blogs. Cheminformatics – ChemSpider Blog. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Chemical structure search. [Link]

Sources

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

"2,4-Dichloro-5-fluorophenylacetonitrile" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-fluorophenylacetonitrile

Introduction

2,4-Dichloro-5-fluorophenylacetonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—two chlorine atoms, a fluorine atom, and a cyanomethyl group—gives rise to a unique spectroscopic fingerprint. An accurate and thorough interpretation of its spectral data is paramount for confirming its identity, purity, and for monitoring reactions in which it is a reactant or product.

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-Dichloro-5-fluorophenylacetonitrile. The discussion moves beyond a simple listing of data points to explain the underlying principles and structural correlations, offering a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of 2,4-Dichloro-5-fluorophenylacetonitrile presents several key features that dictate its spectroscopic behavior:

-

Aromatic Ring: A benzene ring with two distinct aromatic protons (H-3 and H-6). Their chemical environments are heavily influenced by the surrounding electron-withdrawing halogen and nitrile substituents.

-

Halogen Substituents: Two chlorine atoms and one fluorine atom create a distinct electronic environment and, in the case of fluorine, introduce spin-spin coupling with nearby protons and carbons.

-

Cyanomethyl Group (-CH₂CN): This group contains a methylene bridge (-CH₂) and a nitrile functional group (-C≡N), both of which have characteristic spectroscopic signatures.

A logical analysis of these features allows for a predictive approach to interpreting the spectral data, which is then confirmed by experimental evidence.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-5-fluorophenylacetonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Summary: ¹H NMR

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.75 | d | 1H | Ar-H (H-3) |

| 2 | ~ 7.60 | d | 1H | Ar-H (H-6) |

| 3 | ~ 4.00 | s | 2H | -CH₂ CN |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard substituent effects. Actual values may vary slightly depending on the solvent and experimental conditions.

Spectral Interpretation

The ¹H NMR spectrum of 2,4-Dichloro-5-fluorophenylacetonitrile is expected to show three distinct signals:

-

Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in different chemical environments.

-

H-3: This proton is flanked by two chlorine atoms, which are strongly electron-withdrawing. It is also subject to coupling with the adjacent fluorine atom. This results in a downfield chemical shift, appearing as a doublet due to ³JH-F coupling.

-

H-6: This proton is positioned between a chlorine and a fluorine atom. Its signal will also be a doublet due to a different ³JH-F coupling constant. The differing electronic environments of H-3 and H-6 cause them to appear at distinct chemical shifts.

-

-

Methylene Protons (-CH₂CN): The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, thus they appear as a sharp singlet. The proximity to the electron-withdrawing aromatic ring and nitrile group shifts this signal downfield to around 4.00 ppm.

Visualization: ¹H NMR Structural Correlations

Caption: Key proton couplings in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR spectroscopy is a powerful tool for determining the number and type of carbon atoms in a molecule. Due to the presence of fluorine, C-F coupling provides an additional layer of structural information.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the NMR spectrometer (e.g., at 100 MHz for a 400 MHz instrument) to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets if coupled to fluorine). A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the FID to generate the spectrum.

Data Summary: ¹³C NMR

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to F) | Assignment |

| 1 | ~ 160 | d, ¹JCF | C -F |

| 2 | ~ 135-145 | d, ²JCF | C -Cl (C4) |

| 3 | ~ 130-140 | s | C -Cl (C2) |

| 4 | ~ 125-135 | d, ²JCF | C -H (C6) |

| 5 | ~ 120-130 | d, ³JCF | C -CH₂CN |

| 6 | ~ 115-125 | s | C -H (C3) |

| 7 | ~ 117 | s | -C N |

| 8 | ~ 25-30 | s | -C H₂CN |

Note: The exact chemical shifts and coupling constants require experimental determination.

Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals:

-

Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent.

-

The carbon directly bonded to fluorine (C -F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet at a very downfield shift due to the electronegativity of fluorine.

-

Carbons two bonds away from the fluorine (C -Cl at C4 and C -H at C6) will show smaller two-bond couplings (²JCF) and appear as doublets.

-

The carbon three bonds away from fluorine (C -CH₂CN) will show an even smaller three-bond coupling (³JCF).

-

-

Nitrile Carbon (-CN): The nitrile carbon typically appears in the 115-120 ppm range as a sharp singlet.[1]

-

Methylene Carbon (-CH₂CN): This aliphatic carbon will be the most upfield signal, appearing as a singlet.

Visualization: ¹³C NMR Fluorine Coupling

Caption: Carbon-fluorine coupling relationships.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Method: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample, or prepare a KBr pellet.

-

Background Scan: Perform a background scan to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3050-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2930-2960 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂) |

| ~ 2250 | Sharp, Medium | C≡N Stretch | Nitrile (-CN) |

| ~ 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1200-1250 | Strong | C-F Stretch | Aryl-Fluoride |

| ~ 700-850 | Strong | C-Cl Stretch | Aryl-Chloride |

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups:

-

Nitrile Group (-C≡N): The most diagnostic peak in the spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹. This peak is characteristic of the nitrile triple bond stretch and is a clear indicator of this functional group.[2][3]

-

Aromatic Ring: Aromatic C-H stretches appear just above 3000 cm⁻¹, while characteristic ring C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[4]

-

Methylene Group (-CH₂): Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

Halogen Bonds (C-F, C-Cl): The strong absorptions in the fingerprint region (below 1300 cm⁻¹) corresponding to C-F and C-Cl stretches confirm the presence of these halogens.

Visualization: IR Analysis Workflow

Caption: Workflow for IR spectral interpretation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces fragmentation.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Use Electron Ionization (EI) at 70 eV to fragment the molecule.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight).

Data Summary: Key Mass Spectrometry Peaks

| m/z (mass-to-charge) | Proposed Identity | Notes |

| 203/205/207 | [M]⁺ | Molecular ion peak cluster |

| 168/170 | [M - Cl]⁺ | Loss of a chlorine atom |

| 142/144 | [M - CH₂CN]⁺ | Loss of the cyanomethyl group |

| 107 | [M - 2Cl]⁺ (Fragment) | Loss of both chlorine atoms |

Spectral Interpretation

-

Molecular Ion ([M]⁺): The molecular weight of 2,4-Dichloro-5-fluorophenylacetonitrile is approximately 203.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic cluster of peaks:

-

M⁺ (m/z 203): Containing two ³⁵Cl atoms.

-

[M+2]⁺ (m/z 205): Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z 207): Containing two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

-

-

Fragmentation Pattern:

-

Loss of Chlorine ([M - Cl]⁺): A common fragmentation pathway is the loss of a chlorine radical, leading to a fragment ion cluster at m/z 168/170.

-

Loss of Cyanomethyl Group ([M - CH₂CN]⁺): Cleavage of the benzylic C-C bond results in the loss of the ·CH₂CN radical, producing a fragment ion cluster at m/z 142/144.

-

Visualization: Major Fragmentation Pathways

Caption: Key fragmentation pathways in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and unequivocal confirmation of the structure of 2,4-Dichloro-5-fluorophenylacetonitrile. ¹H and ¹³C NMR define the precise arrangement of atoms and the influence of the fluorine substituent through characteristic couplings. IR spectroscopy confirms the presence of the key nitrile and aromatic functional groups, while mass spectrometry establishes the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern. This comprehensive spectroscopic analysis serves as a cornerstone for quality control and further synthetic applications of this important chemical intermediate.

References

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Mastering Organic Chem. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,4-Dichloro-5-fluorophenylacetonitrile: A Core Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds has become a cornerstone of rational drug design.[][2] Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical pharmacological parameters such as metabolic stability, membrane permeability, and binding affinity.[] Within this context, highly functionalized aromatic compounds serve as essential pharmaceutical intermediates, acting as the foundational building blocks for complex Active Pharmaceutical Ingredients (APIs).[3]

This technical guide focuses on one such pivotal intermediate: 2,4-Dichloro-5-fluorophenylacetonitrile . This molecule is a masterclass in chemical design, where each substituent serves a distinct and strategic purpose. The dichloro substitution pattern provides regiochemical control in subsequent reactions, the fluorine atom enhances the molecule's electronic profile and metabolic resistance, and the versatile phenylacetonitrile group acts as a robust synthon for constructing complex heterocyclic systems. This guide will provide an in-depth analysis of this intermediate's synthesis, characterization, and core application in the synthesis of advanced therapeutics, particularly the potent fluoroquinolone antibiotic, Pazufloxacin.[4][]

Physicochemical and Spectroscopic Profile

A thorough understanding of a key intermediate begins with its fundamental properties. The data presented below provides the foundational information for laboratory use and characterization.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-fluorophenylacetonitrile

| Property | Value |

| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetonitrile |

| CAS Number | 373383-77-6 |

| Molecular Formula | C₈H₄Cl₂FN |

| Molecular Weight | 204.03 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H, Ar-H), δ ~7.3 (d, 1H, Ar-H), δ ~3.8 (s, 2H, -CH₂CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 (d, J≈250 Hz, C-F), δ ~130-135 (Ar-C), δ ~115-120 (Ar-C, C-CN), δ ~25 (-CH₂CN) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -120 ppm (relative to CFCl₃) |

| Mass Spec (EI) | M⁺ at m/z 203/205/207 (isotopic pattern for 2 Cl atoms), fragment at m/z 168 (loss of HCN) |

Synthesis and Mechanistic Considerations: A Proposed Pathway

While 2,4-dichloro-5-fluorophenylacetonitrile is a known intermediate, detailed public-domain synthesis protocols are scarce. This necessitates the design of a robust and logical synthetic strategy based on well-established, high-yield organic transformations. The following proposed pathway leverages readily available starting materials and demonstrates a scalable and efficient route.

Proposed Synthetic Workflow

The most logical approach involves a three-step sequence starting from 2,4-dichloro-5-fluorotoluene: (1) Benzylic radical halogenation to install a reactive handle, followed by (2) nucleophilic substitution with a cyanide source.

Caption: Proposed two-step synthesis of the target intermediate.

Expert Rationale and Causality

-

Step 1: Radical Bromination: The synthesis commences with the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Its key advantage is maintaining a low, steady concentration of bromine in the reaction mixture, which is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is used in catalytic amounts to initiate the chain reaction upon heating. Carbon tetrachloride or another non-polar solvent is ideal for this process.

-

Step 2: Nucleophilic Cyanation: The resulting benzyl bromide is a potent electrophile, perfectly primed for nucleophilic substitution. The introduction of the nitrile is achieved using sodium cyanide (NaCN) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO). DMSO is selected for its ability to solvate the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, which efficiently displaces the bromide in an Sₙ2 reaction.[6] Mild heating is typically sufficient to drive this reaction to completion.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2,4-dichloro-5-fluorophenylacetonitrile from 2,4-dichloro-5-fluorotoluene.

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzyl bromide

-

Setup: To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dichloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (200 mL).

-

Initiation: Add a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours, noted by the consumption of the starting material and the succinimide byproduct floating to the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrates and wash with 1 M sodium thiosulfate solution to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile

-

Setup: In a 500 mL flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve the crude 2,4-dichloro-5-fluorobenzyl bromide (1.0 eq) in DMSO (150 mL).

-

Reagent Addition: Carefully add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Reaction: Heat the mixture to 60°C and stir for 3-5 hours. Monitor the reaction for the disappearance of the benzyl bromide starting material by TLC.

-

Workup: Cool the reaction to room temperature and carefully pour it into 500 mL of ice-cold water with stirring. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL). Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure 2,4-dichloro-5-fluorophenylacetonitrile.

Core Application: A Keystone in Fluoroquinolone Synthesis

The primary value of 2,4-dichloro-5-fluorophenylacetonitrile is demonstrated in its role as a precursor for building the core structure of advanced pharmaceuticals. Its most notable application is in certain synthetic routes leading to Pazufloxacin , a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[]

Mechanism of Action: Pazufloxacin

Pazufloxacin, like other quinolones, functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4][] These enzymes are essential for DNA replication, transcription, and repair. By trapping the enzyme-DNA complex, Pazufloxacin causes double-stranded DNA breaks, leading to rapid bacterial cell death.[]

Synthetic Utility: Constructing the Quinolone Core

The phenylacetonitrile moiety is a versatile functional group for constructing the foundational quinolone ring system. A common and powerful method involves the condensation of the phenylacetonitrile with an appropriate three-carbon electrophile, followed by a thermal cyclization reaction. This pathway efficiently builds the fused heterocyclic core of the drug.

Caption: Transformation of the intermediate into a quinolone core.

Detailed Experimental Protocol: Quinolone Core Synthesis

Objective: To construct a 4-hydroxy-3-cyano-quinolone scaffold from 2,4-dichloro-5-fluorophenylacetonitrile.

-

Setup: To a flame-dried flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous THF.

-

Anion Formation: Cool the suspension to 0°C. Add a solution of 2,4-dichloro-5-fluorophenylacetonitrile (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C to allow for complete deprotonation of the benzylic carbon.

-

Condensation: Add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Workup (Intermediate): Carefully quench the reaction by pouring it into a cold, saturated ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude enamine intermediate.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250°C for 1-2 hours. This high temperature induces a thermal cyclization with the elimination of ethanol.

-

Purification: Cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration, washed with hexane or ether to remove the solvent, and then purified further by recrystallization to yield the 4-hydroxy-3-cyano-quinolone core, a direct precursor for Pazufloxacin and related antibiotics.